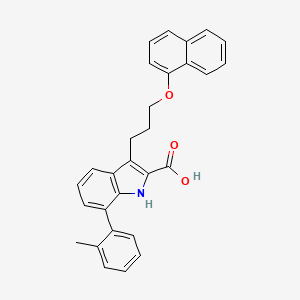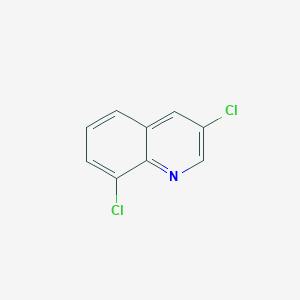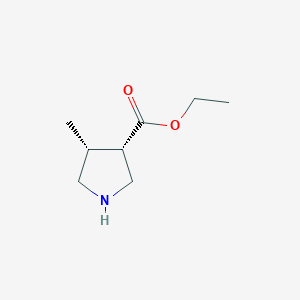
3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a unique combination of a thietane ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form an intermediate, which then undergoes cyclization to form the desired triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for kinases and demethylases.
Medicine: It is being investigated for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site of kinases or demethylases, thereby blocking their function . The compound’s unique structure allows it to form strong hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects.
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials and as an enzyme inhibitor.
3,5-Diamino-1,2,4-triazole: Utilized in the synthesis of complex heterocyclic compounds.
Uniqueness: 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide stands out due to its combination of a thietane ring and a triazole moiety, which imparts unique chemical and physical properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness as an enzyme inhibitor in biological applications.
Properties
Molecular Formula |
C5H9N5O2S |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
3-N-(1,1-dioxothietan-3-yl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H9N5O2S/c6-4-8-5(10-9-4)7-3-1-13(11,12)2-3/h3H,1-2H2,(H4,6,7,8,9,10) |
InChI Key |
NVRBLODRYVWGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)



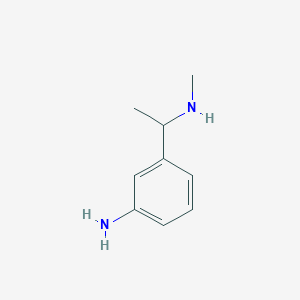
![5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine](/img/structure/B12978709.png)


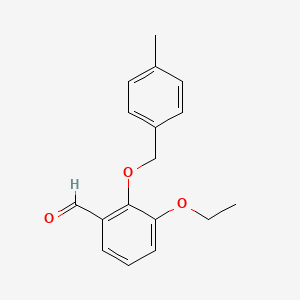

![tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
